N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE

Description

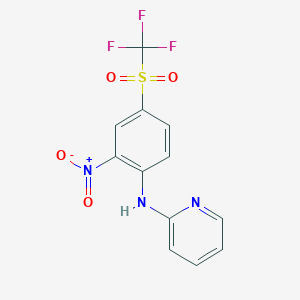

N-(2-Nitro-4-trifluoromethanesulfonylphenyl)pyridin-2-amine is a nitroaromatic compound featuring a phenyl ring substituted with a nitro (-NO₂) group at the ortho position (C2) and a trifluoromethanesulfonyl (-SO₂CF₃) group at the para position (C4). The pyridin-2-amine moiety is linked via an N-aryl bond. The trifluoromethanesulfonyl group is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name |

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O4S/c13-12(14,15)23(21,22)8-4-5-9(10(7-8)18(19)20)17-11-3-1-2-6-16-11/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPWFGQTYPBCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE typically involves multi-step organic reactionsThe final step involves the coupling of the nitro-substituted aromatic compound with pyridin-2-amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethanesulfonyl group .

Scientific Research Applications

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s nitro and sulfonyl groups are critical to its reactivity. Below is a comparison with structurally related nitroaromatic compounds from published studies:

Key Structural Differences :

- Nitrofuran vs. Pyridinamine Backbone : The nitrofuran derivatives in the evidence contain a furan ring with a nitro group, linked to heterocycles (thiazole, oxadiazine). In contrast, the target compound features a pyridin-2-amine group, which may alter its metabolic pathways and biological targets.

Metabolic and Carcinogenic Profiles

Nitrofuran Derivatives (–4) :

- Metabolism: FANFT undergoes cooxidative metabolism via prostaglandin endoperoxide synthetase (PGHS), generating reactive intermediates that damage DNA . This pathway is critical for its carcinogenicity in the urinary bladder .

- Carcinogenicity: FANFT: 100% bladder carcinoma incidence in rats after 46 weeks . Formic acid hydrazide derivative: Induced stomach, lung, and mammary tumors in 95% of mice . Oxadiazine derivative: Caused hemangioendothelialsarcomas in 100% of rats .

Hypothetical Profile of this compound :

- Metabolism: The -SO₂CF₃ group may hinder enzymatic reduction of the nitro group, a common activation mechanism for nitrofurans.

- Electrophilicity : The nitro group’s electron-withdrawing effect is amplified by -SO₂CF₃, which might stabilize the aromatic ring against metabolic activation but increase reactivity toward nucleophilic targets (e.g., proteins or DNA).

Comparative Toxicity and Mechanistic Insights

Critical Contrast: The nitrofuran compounds’ carcinogenicity is tightly linked to their nitroreduction and subsequent DNA adduct formation.

Biological Activity

N-(2-Nitro-4-trifluoromethanesulfonylphenyl)pyridin-2-amine, a compound with significant pharmacological potential, has garnered attention due to its biological activity, particularly in the context of cancer research and receptor interactions. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and a trifluoromethanesulfonyl group. Its molecular formula is C11H8F3N3O2S, and it has a molecular weight of 303.26 g/mol. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that this compound exhibits inhibitory activity against various biological pathways, particularly those involved in cancer proliferation. The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) , a critical target in antiangiogenic therapy.

Molecular Docking Studies

Molecular docking studies suggest that this compound binds effectively to the active site of VEGFR-2. The binding energy score achieved was approximately -20.20 kcal/mol, indicating strong interactions with key amino acid residues such as Cys917 and Asp1044 .

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo assays:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 (liver cancer) | 21.00 | 1.55 |

| MCF-7 (breast cancer) | 26.10 | 1.25 |

| W-38 (normal cells) | - | - |

The compound demonstrated potent cytotoxicity against HepG2 and MCF-7 cell lines while maintaining a favorable selectivity index against normal cells, suggesting its potential as a targeted therapy .

Case Studies

- VEGFR-2 Inhibition : In a study focused on antiangiogenic properties, this compound was synthesized and evaluated for its ability to inhibit VEGFR-2. The results indicated an IC50 value of 65 nM, showcasing its efficacy as a VEGFR-2 inhibitor .

- Nicotinic Acetylcholine Receptor Interaction : Although primarily studied for its effects on VEGFR-2, preliminary investigations into its interaction with nicotinic acetylcholine receptors (nAChRs) have shown that similar compounds exhibit varying affinities across different nAChR subtypes, suggesting that this compound may also possess neuropharmacological properties .

Safety and Toxicity Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that this compound has favorable pharmacokinetic properties with low toxicity profiles in preliminary studies. This indicates potential for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.